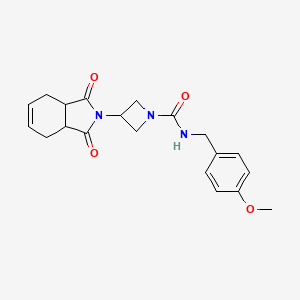

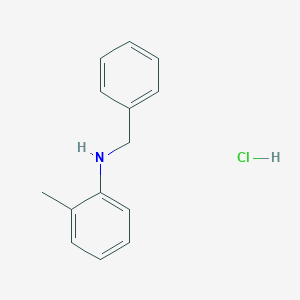

![molecular formula C12H10ClNO2S B2963543 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid CAS No. 259655-35-1](/img/structure/B2963543.png)

2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds involves the use of inorganic bases like sodium carbonate, sodium bicarbonate, potassium carbonate, potassium bicarbonate, and organic bases like tert.butyl dimethylamine, triethylamine, diisopropylethylamine, pyridine, morpholine, p-N,N-dimethyl amino pyridine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound is absorbed following inhalation, oral, or dermal exposure . It is readily distributed in the lymph and blood to all body tissues and ultimately stored in proportion to the lipid content of the tissue . The stable metabolite, p,p’-DDE, is found at higher tissue concentrations than DDT and DDD isomers, and DDA [2,2-bis(4-chlorophenyl)acetic acid] is the major urinary metabolite .Physical and Chemical Properties Analysis

The compound has a molecular weight of 170.59 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

Research into derivatives of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid and similar compounds has focused primarily on their synthesis and potential pharmacological activities. These studies have unveiled a range of applications, particularly in the development of anti-inflammatory and analgesic compounds. For instance, Attimarad and Bagavant (1999) synthesized new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, demonstrating good anti-inflammatory and analgesic activities in comparison to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).

Antimicrobial Applications

Further extending the utility of thiazolyl compounds, Sah et al. (2014) explored the antimicrobial properties of formazans derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate activity against various bacterial and fungal strains. This study underscores the versatility of this compound derivatives in contributing to the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of these compounds also plays a crucial role in understanding their potential applications. Aydin et al. (2010) provided detailed insights into the crystal structure and spectroscopic features of a similar compound, enhancing the knowledge base for further research and development in pharmaceutical chemistry (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).

Photo-Degradation Studies

Understanding the stability of pharmaceutical compounds under various conditions is essential for their development and application. Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of a thiazole-containing pharmaceutical compound, revealing insights into its stability and degradation pathways under light exposure. Such studies are pivotal for ensuring the safety and efficacy of pharmaceuticals based on thiazole derivatives (Wu, Hong, & Vogt, 2007).

Wirkmechanismus

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Thiazoles, which include the compound , have been found in many potent biologically active compounds . They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The compound is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDOGPMSTOQZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

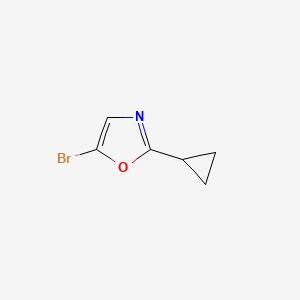

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

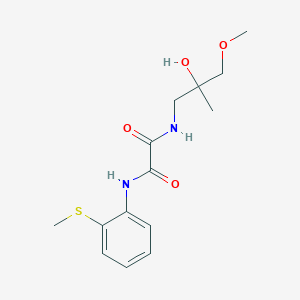

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

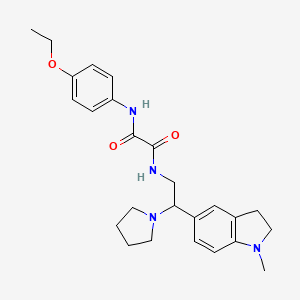

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2963472.png)

![3-(2-chlorophenyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2963473.png)

![N-(2,3-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963474.png)

![2-Chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide](/img/structure/B2963475.png)

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)